molecular formula C8H16N2O2 B3371890 tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate CAS No. 847268-25-1

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate

Cat. No.: B3371890
CAS No.: 847268-25-1
M. Wt: 172.22 g/mol
InChI Key: XDHLWTHTPXBYLH-WDSKDSINSA-N
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Description

Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Aminocyclopropanes in Organic Synthesis

Chiral aminocyclopropanes are three-membered carbocyclic rings bearing at least one stereodefined amino group. Their significance in organic synthesis stems from a combination of unique structural and biological properties.

The cyclopropane (B1198618) ring is the smallest stable carbocycle, and its high ring strain imparts conformational rigidity not found in larger, more flexible ring systems or acyclic analogues. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the defined three-dimensional arrangement of substituents on a chiral cyclopropane ring allows for precise spatial presentation of pharmacophoric elements.

Enantiomerically pure aminocyclopropanes are critical components in a variety of biologically active molecules and approved pharmaceuticals. nih.govchemicalbook.com The stereochemistry of these compounds is often crucial for their therapeutic effect, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. sigmaaldrich.com For instance, the chiral cyclopropane core is a key structural feature in drugs such as the antidepressant Tranylcypromine and the cardiovascular agent Ticagrelor. chemicalbook.comfluorochem.co.uk The synthesis of these drugs in enantiomerically pure form is essential for their safety and efficacy, underscoring the demand for versatile chiral building blocks like aminocyclopropanes. chemicalbook.com The development of efficient, stereoselective routes to these compounds is therefore an area of intensive research. nih.gov

Overview of the Tert Butyl N 1s,2s 2 Aminocyclopropyl Carbamate Structure and Its Role As a Protected Amine

The structure of tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate features two key components: the chiral trans-1,2-diaminocyclopropane core and the tert-butoxycarbonyl (Boc) protecting group attached to one of the amino groups.

Structural Features:

(1S,2S)-2-aminocyclopropyl: This defines the core structure. The "trans" configuration indicates that the two amino groups are on opposite faces of the cyclopropane (B1198618) ring. The "(1S,2S)" designation specifies the absolute stereochemistry at the two chiral carbon centers, meaning it is a single, specific enantiomer.

tert-butyl carbamate (B1207046): This functional group, commonly known as a Boc group, is one of the most widely used protecting groups for amines in organic synthesis.

In syntheses involving molecules with multiple functional groups, it is often necessary to temporarily block or "protect" one reactive site to allow a chemical transformation to occur selectively at another. Diamines, such as the core of the title compound, present a particular challenge, as both amino groups have similar reactivity. Attaching a protecting group to one amine allows for selective functionalization of the other.

The Boc group is favored for this role due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. However, it can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This orthogonal stability makes it compatible with many other protecting groups used in multi-step synthesis. The challenge often lies in the selective mono-protection of a symmetric diamine, as the reaction can easily yield a mixture of the unprotected, mono-protected, and di-protected products. Specialized methods, often involving the temporary differentiation of the amines via mono-protonation, have been developed to achieve high yields of the desired mono-Boc product.

Below are the key properties of the hydrochloride salt of the title compound.

PropertyValue
Chemical Name This compound hydrochloride
CAS Number 1332634-89-5 redalyc.org
Molecular Formula C₈H₁₇ClN₂O₂ chemicalbook.com
Molecular Weight 208.69 g/mol chemicalbook.com
Structure A (1S,2S)-trans-diaminocyclopropane ring where one amine is free (as a hydrochloride salt) and the other is protected by a tert-butoxycarbonyl (Boc) group.

Historical Context of Aminocyclopropane Synthesis Methodologies

Stereoselective and Enantioselective Approaches

The creation of the specific (1S,2S) stereochemistry of this vicinal diamine on a cyclopropane ring is a significant synthetic challenge. Researchers have developed several approaches to control the stereochemical outcome of the cyclopropanation reaction.

Asymmetric cyclopropanation stands as a direct and efficient method for constructing the chiral cyclopropane core. This involves the reaction of an alkene with a carbene or carbenoid species, catalyzed by a chiral catalyst.

Transition metal catalysts are pivotal in achieving high enantioselectivity in cyclopropanation reactions. The choice of metal and the design of the chiral ligand are crucial for inducing asymmetry.

Rhodium: Rhodium(II) carboxylates, particularly those with chiral prolinate ligands, are highly effective for the asymmetric cyclopropanation of olefins with diazo compounds. acs.orgnih.gov For instance, the decomposition of vinyldiazomethanes catalyzed by rhodium N-(arylsulfonyl)prolinates can produce functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. acs.org The reaction of electron-deficient alkenes with aryldiazoacetates using specific rhodium catalysts derived from adamantylglycine has also been shown to yield highly stereoselective cyclopropanations. rsc.org These reactions often proceed via the formation of a rhodium-carbene intermediate.

Copper: Copper complexes, often in conjunction with chiral ligands, have a long history in catalyzing asymmetric cyclopropanation reactions. They are attractive due to their lower cost and toxicity compared to other transition metals. nih.gov Copper-catalyzed reactions can be used to synthesize a variety of cyclopropane derivatives, including those containing organoboron compounds. nih.gov

Titanium: Titanium-based catalysts, such as those used in the Kulinkovich reaction, are valuable for the synthesis of cyclopropanol (B106826) derivatives which can be further functionalized. organic-chemistry.org The Kulinkovich reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide. organic-chemistry.org Modifications of this reaction allow for the synthesis of cyclopropylamines. acsgcipr.org Furthermore, titanium carbenoids generated in situ can be used for the chemo- and stereoselective cyclopropanation of allylic alcohols. rsc.orgnih.gov Catalytic asymmetric cyclopropanation of allylic alcohols can also be achieved using a titanium-TADDOLate complex. acs.org

Iron: Iron catalysts are gaining prominence as a more sustainable and economical alternative to precious metal catalysts. nih.govmdpi.com Chiral iron complexes, such as those with spiro-bisoxazoline ligands, have been successfully employed in enantioselective intramolecular cyclopropanation reactions. nih.govthieme-connect.com These catalysts have demonstrated high yields and excellent enantioselectivity (up to 97% ee) in certain reactions. nih.gov Iron-based biocatalytic strategies have also been developed for the asymmetric synthesis of fused cyclopropane-γ-lactams. acs.org

Table 1: Comparison of Metal Catalysts in Asymmetric Cyclopropanation

Metal CatalystTypical Precursors/LigandsAdvantagesKey Applications/Findings
Rhodium Dirhodium(II) carboxylates, Chiral prolinatesHigh efficiency and selectivity for various olefins. acs.orgnih.govSynthesis of functionalized cyclopropanes from vinyldiazomethanes and electron-deficient alkenes. acs.orgrsc.org
Copper Copper-bisoxazoline (Box) complexesLower cost and toxicity. nih.govSynthesis of β-boryl cyclopropanes and transformations of donor-acceptor cyclopropanes. nih.govnih.gov
Titanium Titanium(IV) isopropoxide (Kulinkovich), TADDOLSynthesis of cyclopropanols and cyclopropylamines from esters and amides. organic-chemistry.orgacsgcipr.orgChemo- and stereoselective cyclopropanation of allylic alcohols. rsc.orgnih.gov
Iron Iron(II) complexes with spiro-bisoxazoline ligandsSustainable, economical, and low toxicity. nih.govmdpi.comEnantioselective intramolecular cyclopropanations with high yields and enantioselectivity. nih.govthieme-connect.com

Carbenoids, which are metal-associated carbenes, and ylides are key reactive intermediates in many cyclopropanation reactions. Their reactivity and selectivity can be finely tuned by the choice of metal and ligands. The Simmons-Smith reaction, for example, utilizes an organozinc carbenoid to cyclopropanate alkenes. While traditionally not catalytic, asymmetric variants have been developed.

The development of catalytic asymmetric cyclopropanations using non-stabilized carbenes represents a significant advancement. nih.gov For instance, gem-dichloroalkanes can serve as precursors to these carbenes in reactions catalyzed by cobalt, which are proposed to proceed through a cationic carbenoid species. nih.gov This method has shown high levels of enantioselectivity for a range of alkenes. nih.govdicp.ac.cn

While not a direct cyclopropanation method, 1,3-dipolar cycloaddition reactions can be used to form five-membered heterocyclic rings that can subsequently be converted to cyclopropanes. This approach offers an alternative route to access the desired cyclopropane core.

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This strategy has been applied to the synthesis of chiral cyclopropane carboxaldehydes through a sequence of aldol-cyclopropanation-retro-aldol reactions. rsc.org

Chiral Ligands: Chiral ligands coordinate to a metal center to create a chiral catalytic environment. This is the more common and atom-economical approach. The enantioselectivity of the cyclopropanation is highly dependent on the structure of the ligand. A wide variety of chiral ligands have been developed for different metal catalysts, including bisoxazolines, spiro-bisoxazolines, and derivatives of amino acids like prolinates. acs.orgnih.gov

Resolution techniques are employed to separate enantiomers from a racemic mixture.

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This is a powerful method for obtaining enantiomerically pure compounds.

Kinetic Resolution: In kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material. This results in an enantioenriched product and unreacted starting material. This technique can be applied to the synthesis of chiral cyclopropanes, although it is generally less efficient than asymmetric catalysis as the maximum theoretical yield is 50%.

Diastereoselective Ring Closure and Rearrangement Strategies

The stereoselective formation of the cyclopropane ring is paramount in the synthesis of this compound. Various strategies have been developed to control the diastereoselectivity of this critical step, ensuring the desired trans configuration of the amino groups.

One prominent method involves the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds. For instance, the reaction of aryldiazoacetates with N-vinylphthalimide, catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄), demonstrates high trans-selectivity. This approach yields methyl 1-aryl-2-aminocyclopropane carboxylates with a diastereomeric ratio exceeding 98:2. The reaction proceeds efficiently under mild conditions, making it a valuable tool for accessing trans-substituted aminocyclopropanes.

Another powerful strategy is the diastereoselective cyclopropanation of 2-azadienes. The use of donor/acceptor carbenes, generated from α-diazoesters, in the presence of a rhodium catalyst such as Rh₂(DOSP)₄, allows for the highly efficient and stereoselective synthesis of aminocyclopropanes. These reactions can produce cyclopropanes with three contiguous stereogenic centers as a single diastereomer.

Furthermore, the Simmons-Smith cyclopropanation of allylic amines and carbamates offers a pathway to diastereomerically enriched cyclopropanes. The choice of the zinc carbenoid reagent can influence the stereochemical outcome. For example, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) yields the syn-cyclopropane as a single diastereomer. Conversely, using Shi's reagent with 3-(N-tert-butoxycarbonylamino)cyclohexene results in the exclusive formation of the anti-cyclopropane. This stereodivergence provides access to either diastereomer of the corresponding aminocyclopropane.

Functional Group Interconversions and Transformations Preceding Cyclopropane Formation

The synthesis of suitable precursors is a critical phase in the construction of the aminocyclopropyl core. Functional group interconversions and transformations of readily available starting materials, often from the chiral pool, are essential for creating the necessary stereochemistry and functionality for the subsequent cyclopropanation step.

A common strategy involves the use of α-amino acids as chiral starting materials. For instance, N-Boc-protected L-amino acid methyl esters can be converted into enantiopure N-Boc protected allylic amines through a modified Julia olefination. This multi-step sequence involves the reaction of a lithiated phenylalkylsulfone with the amino ester to form a chiral β-ketosulfone, followed by reductive elimination of the corresponding α-acetoxysulfone. This transformation proceeds with high yields and without compromising the stereochemical integrity of the chiral center.

These chiral allylic amines serve as key intermediates for diastereoselective cyclopropanation reactions. The stereocenter derived from the amino acid can direct the stereochemical outcome of the cyclopropane ring formation, leading to the desired (1S,2S) configuration.

Protecting Group Chemistry in the Synthesis of N-Protected Aminocyclopropanes

The presence of two amino groups in the target molecule necessitates a careful and strategic use of protecting groups to ensure chemoselectivity in subsequent transformations.

Strategies for Boc Protection Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

In the context of synthesizing vicinal diamines, selective mono-Boc protection is often a crucial step. One effective method involves the in situ generation of one equivalent of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. This protonates one of the amino groups in a diamine, rendering it less nucleophilic and allowing for the selective protection of the other amino group with Boc₂O. This "one-pot" procedure has been successfully applied to a variety of diamines, including 1,2-diamines, to afford the corresponding mono-Boc protected derivatives in good yields.

Starting DiamineReagent for HCl generationProductYield (%)
1,2-DiaminocyclohexaneMe₃SiClmono-Boc-1,2-diaminocyclohexane66
1,3-DiaminopropaneSOCl₂mono-Boc-1,3-diaminopropane75
1,4-DiaminobutaneMe₃SiClmono-Boc-1,4-diaminobutane82

Orthogonal Protecting Group Schemes for Aminocyclopropane Derivatives

To differentiate the two amino groups in a precursor to this compound, an orthogonal protecting group strategy is essential. This allows for the selective deprotection and functionalization of one amino group while the other remains protected.

A common orthogonal pairing is the Boc group and the benzyloxycarbonyl (Cbz) group. The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This difference in cleavage conditions allows for the selective manipulation of each protected amine.

For example, a precursor to the target molecule could be a (1S,2S)-diaminocyclopropane derivative where one amino group is protected with a Boc group and the other with a Cbz group. The Cbz group could be removed via hydrogenolysis to liberate a free amine, which could then be further functionalized. Subsequently, the Boc group could be removed under acidic conditions if needed. This strategy provides the flexibility required for the synthesis of complex molecules containing the aminocyclopropane scaffold.

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocAcidic (e.g., TFA)
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂/Pd-C)
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)

Novel Synthetic Routes to the Aminocyclopropyl Core

In addition to traditional cyclopropanation methods, novel synthetic routes are continuously being developed to access the aminocyclopropyl core with high efficiency and stereocontrol.

Curtius Rearrangement Based Approaches

The Curtius rearrangement is a powerful and versatile transformation for the synthesis of primary amines from carboxylic acids via an acyl azide (B81097) intermediate. A key advantage of this rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. This makes it an attractive method for the synthesis of chiral amines, including aminocyclopropanes. nih.govnih.gov

The synthesis of a cyclopropylamine (B47189) using the Curtius rearrangement typically starts with a cyclopropane carboxylic acid. nih.gov This starting material can be converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate can be trapped with various nucleophiles. For instance, trapping with tert-butanol (B103910) in the presence of diphenylphosphoryl azide (DPPA) and triethylamine (B128534) directly yields the Boc-protected cyclopropylamine. nih.gov This approach provides a direct route to N-protected aminocyclopropanes from their corresponding carboxylic acids. nih.govnih.gov

This method has been successfully applied in the synthesis of various cyclopropylamine-containing molecules, demonstrating its utility in accessing this important structural motif. nih.gov The ready availability of chiral cyclopropane carboxylic acids further enhances the appeal of this strategy for the asymmetric synthesis of compounds like this compound. nih.gov

PrecursorKey ReagentsIntermediateProductStereochemistry
Cyclopropane carboxylic acidDPPA, Et₃N, t-BuOHIsocyanateBoc-protected cyclopropylamineRetention
Acyl chlorideNaN₃, then heatIsocyanatePrimary amine (after hydrolysis)Retention

Hofmann Rearrangement Leading to Cyclic Carbamate (B1207046) Intermediates

The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com The reaction typically proceeds by treating an amide with bromine and a strong base, which generates an intermediate isocyanate that is subsequently hydrolyzed to the amine. masterorganicchemistry.com A significant variation of this reaction, pertinent to the synthesis of complex amines, involves trapping the isocyanate intermediate with an alcohol to form a stable carbamate. wikipedia.orgchem-station.com This strategy can be ingeniously adapted to create cyclic carbamate intermediates, which serve as valuable precursors for stereochemically defined aminocyclopropanes.

The synthesis of this compound can be envisioned through a pathway involving a Hofmann rearrangement on a cyclopropane carboxamide precursor that also bears a strategically placed hydroxyl group. The key step involves the intramolecular trapping of the isocyanate formed during the rearrangement by this hydroxyl group. This cyclization event yields a bicyclic or spirocyclic carbamate intermediate. Subsequent hydrolysis or alcoholysis of this cyclic carbamate under controlled conditions can then furnish the desired aminocyclopropane derivative.

The versatility of the Hofmann rearrangement is enhanced by the use of alternative reagents to the traditional bromine and sodium hydroxide, which may not be suitable for sensitive substrates. Reagents such as N-bromosuccinimide (NBS), lead tetraacetate, and hypervalent iodine compounds can effect the same transformation under milder conditions. wikipedia.orgchem-station.com For instance, using NBS and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent can directly lead to the formation of a carbamate from an amide. chem-station.com The stereochemistry of the starting material is typically retained during the rearrangement, which is a crucial aspect for the synthesis of enantiomerically pure target molecules like the (1S,2S)-isomer. chem-station.com

The general mechanism for this approach is as follows:

N-Bromination: The primary amide precursor is treated with a bromine source and base to form an N-bromoamide. masterorganicchemistry.com

Rearrangement: The N-bromoamide anion rearranges, with the cyclopropyl (B3062369) group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.orgmasterorganicchemistry.com

Intramolecular Cyclization: The newly formed isocyanate is intramolecularly trapped by a nearby hydroxyl group on the cyclopropane scaffold, forming a cyclic carbamate.

Ring Opening: The cyclic carbamate is subsequently opened to yield the final protected aminocyclopropane.

Reagent CombinationSubstrate TypeIntermediateProduct TypeKey Advantages
Br₂ / NaOHPrimary AmideIsocyanatePrimary Amine (via Carbamic Acid)Classic, cost-effective reagents. masterorganicchemistry.com
NBS / DBU / AlcoholPrimary AmideIsocyanateCarbamateMilder conditions, direct carbamate formation. chem-station.com
Lead TetraacetatePrimary AmideIsocyanateCarbamate/AmineAlternative for substrates sensitive to halogens. wikipedia.org
(Bis(trifluoroacetoxy)iodo)benzenePrimary AmideIsocyanateCarbamate/AmineHypervalent iodine reagent, often used for mild oxidations. wikipedia.org

Multi-Component Reactions for Aminocyclopropane Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all components, offer a powerful and efficient strategy for synthesizing complex molecular scaffolds. mdpi.comorganic-chemistry.org This approach is highly valued for its atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com For the construction of aminocyclopropane scaffolds, several MCR strategies have been developed that provide direct access to these valuable building blocks.

A notable example is the one-pot synthesis of protected aminocyclopropanes via the in situ generation of carbamatoorganozinc carbenoids. nih.gov This three-component reaction involves the combination of a simple carbamate (e.g., methyl carbamate), triethyl orthoformate, and an alkene. nih.gov The reaction proceeds under mild conditions at room temperature, often with a copper catalyst, and demonstrates a notable preference for cis-diastereoselectivity in the resulting cyclopropane. nih.govnih.gov This method is particularly attractive due to its use of inexpensive and readily available starting materials. The resulting carbamate-protected aminocyclopropanes can often be purified by simple recrystallization, and the protecting group can be readily cleaved to provide the free amine salts. nih.gov

Other MCRs that are conceptually applicable to aminocyclopropane synthesis include isocyanide-based reactions like the Ugi and Passerini reactions, which are renowned for their ability to create peptide-like structures. organic-chemistry.orgmdpi.com While direct application to form the cyclopropane ring itself is less common, these reactions could be employed to elaborate a pre-existing cyclopropyl aldehyde or amine into a more complex structure in a single step. Similarly, reactions like the Mannich or Biginelli reactions, which are staples of MCR chemistry, could be adapted to incorporate a cyclopropyl component. organic-chemistry.org

Recent advancements have also explored electrocatalytic MCRs for the synthesis of highly functionalized cyclopropanes. For example, a domino transformation involving aldehydes and two different C-H acidic compounds can stereoselectively form complex cyclopropane derivatives. rsc.org Such methods highlight the ongoing innovation in MCRs to access three-membered ring systems.

MCR TypeKey ComponentsCatalyst/ConditionsProduct ScaffoldKey Features
Carbamatozinc Carbenoid CyclopropanationAlkene, Methyl Carbamate, Triethyl OrthoformateCu(I) or Cu(II) / Room TempN-Carbamate AminocyclopropaneMild conditions, high cis-selectivity, uses inexpensive reagents. nih.govnih.gov
Hantzsch-type Pyrrole Synthesisα-haloketone, β-dicarbonyl, AmineSolvent-free or acidic conditionsFunctionalized PyrrolesNot directly for cyclopropanes, but exemplifies MCR complexity. mdpi.com
Povarov ReactionAmine, Aldehyde, Methylene (B1212753) Active KetoneAcid catalyst (e.g., HCl)TetrahydroquinolinesDemonstrates MCR for heterocyclic synthesis. mdpi.com
Electrocatalytic Domino ReactionAldehyde, Alkyl Cyanoacetate, Dialkyl MalonateSodium Bromide/Acetate Mediatory SystemHighly Substituted CyclopropanesStereoselective, avoids stoichiometric chemical oxidants. rsc.org

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale, robust process is a critical challenge in chemical development. rsc.org For the synthesis of this compound, several factors must be considered to ensure the process is efficient, safe, cost-effective, and scalable.

Reagent Selection and Cost: The cost and availability of starting materials, reagents, and catalysts are paramount for scalability. Routes that rely on expensive or difficult-to-source materials are less viable for large-scale production. Process optimization often involves replacing costly reagents with cheaper, more readily available alternatives without compromising yield or purity. For instance, in the synthesis of related chiral intermediates, expensive and hazardous reagents like sodium azide have been successfully replaced with safer amine sources like dibenzylamine. sioc-journal.cn

Reaction Conditions and Safety: Ideal scalable reactions are conducted under mild conditions (ambient temperature and pressure) and avoid the use of highly toxic, explosive, or environmentally harmful substances. sioc-journal.cn The thermal stability of reactants, intermediates, and products must be assessed to prevent runaway reactions. For example, the use of azides or diazo compounds, which can be explosive, would require stringent safety protocols and specialized equipment, making them less desirable for scale-up. sioc-journal.cn

Purification and Isolation: Purification is often a major bottleneck in scaling up chemical syntheses. Chromatographic purification, while common in the laboratory, is often impractical and expensive on an industrial scale. Therefore, developing procedures where the final product can be isolated and purified by crystallization, precipitation, or extraction is highly desirable. nih.govrsc.org The ability to obtain a product with high purity (>99%) through a simple, non-chromatographic workup is a significant advantage for any scalable process. sioc-journal.cn

ParameterLaboratory-Scale FocusScalability ConsiderationPotential Solution/Strategy
Purification Column ChromatographyAvoid chromatography due to cost and solvent waste.Develop procedures for crystallization or precipitation. nih.govsioc-journal.cn
Reagents Efficacy and availability in small quantities.Cost, safety (toxicity, explosivity), and large-scale availability.Substitute hazardous reagents (e.g., NaN₃) with safer alternatives (e.g., dibenzylamine). sioc-journal.cn
Reaction Conditions Optimal yield regardless of extreme temperatures/pressures.Mild conditions (ambient temp/pressure) for safety and energy efficiency.Screen for catalysts that operate under milder conditions; optimize solvent choice.
Overall Yield High yield per step is important.High overall process mass intensity and throughput are critical.Minimize the number of synthetic steps; select high-yielding reactions. rsc.orgsioc-journal.cn
Solvent Usage Often used liberally for reactions and purification.Minimize solvent volume; use greener/recyclable solvents.Run reactions at higher concentrations; select solvents with better environmental profiles.

Absolute Configuration Determination Methodologies

Establishing the absolute configuration of chiral molecules like this compound is fundamental. The (1S,2S) designation indicates a specific three-dimensional arrangement of the amino and carbamate groups relative to the cyclopropane ring. Several analytical techniques are employed to unambiguously determine and confirm such stereochemical assignments.

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a molecule. nih.gov This technique provides an exact three-dimensional structure of a molecule as it exists in a crystal lattice, revealing precise bond lengths, bond angles, and the spatial relationship between all atoms. nih.gov For a chiral molecule, crystallographic analysis, particularly when anomalous dispersion is used, can differentiate between enantiomers and thus assign the correct R/S configuration to each stereocenter. nih.gov

The process requires the successful growth of a single crystal of high quality, which can sometimes be a limiting step. nih.gov Once a suitable crystal is obtained, its diffraction pattern is analyzed to build an electron density map, from which the molecular structure is solved. While specific crystallographic data for this compound is not widely published, data for related N-Boc protected amino compounds, such as (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, have been reported, confirming the absolute stereochemistry of their chiral centers. researchgate.net Such analyses provide unambiguous proof of configuration that can be used to validate assignments made by other methods.

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. creative-biostructure.compg.edu.pl These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. jasco-global.com

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. mgcub.ac.in

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. jasco-global.com

The resulting ORD or CD spectrum, often characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a specific enantiomer. pg.edu.pl For a molecule like this compound, the presence of the carbonyl chromophore in the tert-butoxycarbonyl (Boc) group allows for analysis by CD spectroscopy. The sign and intensity of the Cotton effect associated with the n→π* transition of the carbonyl group are sensitive to the stereochemical environment, allowing for the differentiation of stereoisomers. nih.gov By comparing the experimental spectrum to that of a related compound with a known absolute configuration or to spectra predicted by computational calculations, the absolute configuration can be confidently assigned. nih.gov

Table 1: Comparison of Chiroptical Spectroscopy Techniques

FeatureOptical Rotatory Dispersion (ORD)Circular Dichroism (CD)
Principle Measures the rotation of plane-polarized light across a range of wavelengths, based on circular birefringence (different refractive indices for L- and R-circularly polarized light). creative-biostructure.commgcub.ac.inMeasures the differential absorption of left- and right-circularly polarized light in the region of a chromophore's absorption band. pg.edu.pljasco-global.com
Output A plot of molar rotation [Φ] vs. wavelength (λ). pg.edu.plA plot of differential molar absorptivity (Δε) or molar ellipticity [θ] vs. wavelength (λ). pg.edu.pl
Phenomenon Cotton Effect (a dispersive curve). pg.edu.plCotton Effect (an absorption band). pg.edu.pl
Application Determination of absolute configuration, conformational analysis.Determination of absolute configuration, analysis of secondary structure in biomolecules. creative-biostructure.com

Diastereoselectivity and Enantioselectivity in Reaction Outcomes

The synthesis of specifically substituted aminocyclopropanes often relies on stereoselective reactions where the desired diastereomer or enantiomer is formed preferentially. The (1S,2S) configuration of the starting material, this compound, or the creation of this stereochemistry during synthesis, is a result of highly controlled reaction pathways.

Methods for the stereoselective synthesis of the cyclopropane ring itself are well-developed. Key strategies include:

Transition Metal-Catalyzed Cyclopropanation: The decomposition of diazo compounds, such as aryldiazoacetates, by rhodium catalysts in the presence of an alkene (e.g., N-vinylphthalimide) can produce cyclopropanes with high trans-selectivity. organic-chemistry.org Chiral rhodium catalysts can further induce enantioselectivity. organic-chemistry.org

Simmons-Smith Cyclopropanation: This reaction involves an organozinc carbenoid that adds to an alkene. rsc.org The stereochemical outcome is often directed by a nearby hydroxyl or amino group on the alkene substrate, which coordinates to the zinc reagent and delivers the methylene group to one face of the double bond. rsc.org This directing effect is crucial for achieving high diastereoselectivity in the synthesis of cyclopropyl alcohols and amines. nih.gov

Michael-Initiated Ring Closure (MIRC): This approach involves the addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The use of chiral catalysts, such as cinchona alkaloid derivatives, can render the process highly enantioselective. rsc.org

The pre-existing stereocenters in this compound, along with the sterically demanding N-Boc group, can direct the stereochemical outcome of subsequent reactions at the free amino group or other sites, leading to high diastereoselectivity.

Table 2: Examples of Stereoselective Cyclopropanation Methods

Reaction TypeCatalyst/ReagentSubstrate TypeTypical Selectivity
Rh-Catalyzed DecompositionRh₂(OAc)₄Aryldiazoacetate + N-vinylphthalimideHigh trans-selectivity (>98:2 dr) organic-chemistry.org
Directed Simmons-SmithEt₂Zn, CH₂I₂Chiral allylic alcoholHigh diastereoselectivity (>20:1 dr) nih.gov
Asymmetric MIRCCinchona Alkaloid Catalystα,β-Unsaturated CarbonylHigh enantioselectivity rsc.org
PhotodecarboxylationBenzothiazoline / Visible LightN-Hydroxyphthalimide EsterHigh cis-selectivity nih.gov

Influence of Substituents on Stereochemical Control

Substituents on a reactant play a critical role in directing the stereochemical outcome of a reaction. In the context of this compound and related systems, the N-Boc-carbamate group and other potential substituents exert significant stereochemical control through steric and electronic effects.

Steric Hindrance: The bulky tert-butyl group of the Boc protecting group can block one face of the molecule, forcing incoming reagents to approach from the less hindered side. This steric directing effect is a common strategy for achieving diastereoselectivity. In donor-acceptor cyclopropanes, bulky substituents on the catalyst or ligand can effectively block the attack of a nucleophile on one enantiomer, leading to a kinetic resolution. scispace.com

Directing Group Ability: The oxygen and nitrogen atoms in the carbamate group can act as Lewis bases, coordinating with metal-based reagents or catalysts. rsc.orgunl.pt In Simmons-Smith cyclopropanations of allylic alcohols or amines, this coordination directs the delivery of the carbenoid to the syn face of the double bond, resulting in high diastereoselectivity. rsc.orgunl.pt Similarly, the carbamate could direct reactions such as hydrogenations or epoxidations.

Electronic Effects: Electron-withdrawing substituents, such as fluorine or ester groups, can influence the reactivity and stability of adjacent functional groups or intermediates. nih.gov For example, in the rhodium-catalyzed cyclopropanation with aryldiazoacetates, electron-withdrawing groups on the aryl ring were found to enhance reaction yields. organic-chemistry.org The electronic nature of substituents can also alter the conformational preferences of the molecule, thereby influencing the stereochemical outcome. nih.gov

The interplay of these substituent effects is crucial for designing synthetic routes that yield the desired stereoisomer with high purity.

Reactivity and Chemical Transformations of N Protected Aminocyclopropyl Derivatives

Ring-Opening Reactions of the Cyclopropane (B1198618) System

The inherent ring strain of the cyclopropane system in tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate makes it susceptible to various ring-opening reactions. These transformations provide a pathway to linear, functionalized molecules that would be challenging to synthesize through other methods.

The ring-opening of cyclopropanes can be initiated by nucleophiles, particularly when the ring is "activated" by both a donor and an acceptor group. In the case of N-protected aminocyclopropyl derivatives, the amino group acts as a donor, and if an acceptor group is also present, the cyclopropane C-C bond is polarized and weakened, facilitating nucleophilic attack.

Research has demonstrated the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a reaction that proceeds at room temperature. acs.org While not involving the specific title compound, this illustrates the principle of nucleophilic ring-opening in activated cyclopropanes. Donor-acceptor aminocyclopropanes have been shown to undergo efficient catalytic asymmetric ring-opening reactions with a variety of oxygen nucleophiles, including alcohols, phenols, and carboxylic acids, yielding chiral γ-oxygen-substituted γ-aminobutyric acid derivatives. rsc.orgresearchgate.net

Reactant SystemNucleophileConditionsProduct TypeReference
Donor-Acceptor AminocyclopropanesAlcohols, Phenols, Carboxylic AcidsChiral Ligand, Lewis Acid CatalystChiral γ-Oxygen-Substituted γ-Aminobutyric Acid Derivatives rsc.org
Methyl 1-nitrocyclopropanecarboxylatesAminesLewis Acid Catalyst, Room TemperatureAcyclic 1,3-bifunctional molecules acs.org

Radical-mediated pathways offer an alternative to nucleophilic methods for the ring-opening of aminocyclopropanes, often proceeding without the need for double activation of the cyclopropane ring. rsc.org These reactions typically involve the formation of a radical intermediate, which then undergoes ring cleavage.

The oxidative radical ring-opening of cyclopropane derivatives, including methylenecyclopropanes and cyclopropyl (B3062369) olefins, has been reviewed as a powerful tool in organic synthesis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The process can be initiated by various radical species, leading to the formation of an alkyl radical after ring opening, which can then participate in further reactions. beilstein-journals.orgbeilstein-journals.org For aminocyclopropanes, radical-triggered ring-opening has been utilized in the development of fluorescent probes for detecting hydroxyl radicals. rsc.org The reaction of the aminocyclopropane moiety with a hydroxyl radical initiates a ring-opening cascade, leading to a fluorescent signal. rsc.org

Mechanistic studies have shown that the ring opening of cyclopropylamines can proceed through radical cation intermediates. acs.org These intermediates can be generated electrochemically or photochemically, leading to C-C bond cleavage and the formation of functionalized acyclic products. researchgate.netnih.govnih.gov

Initiation MethodIntermediateApplication/ProductReference
Hydroxyl RadicalAlkyl RadicalFluorescent probe for radical detection rsc.org
Electrochemical OxidationRadical Cation1,3-Difunctionalized Molecules researchgate.netnih.gov
Photoredox CatalysisRadical Intermediate1,3-Aminoacylation of Cyclopropane nih.gov

The selective cleavage of one of the cyclopropane C-C bonds in N-protected aminocyclopropyl derivatives opens up avenues for chemical diversification, allowing for the introduction of two new functional groups at the 1- and 3-positions of a propane (B168953) backbone. An oxidative ring-opening strategy can transform acyl, sulfonyl, or carbamate-protected aminocyclopropanes into 1,3-dielectrophilic intermediates. researchgate.netepfl.ch These intermediates can then react with various nucleophiles in a stepwise or one-pot fashion to generate a wide range of 1,3-difunctionalized propylamines. researchgate.netepfl.ch

This approach provides a powerful method for constructing complex acyclic molecules from a simple cyclic precursor, with the substitution pattern of the final product being determined by the choice of nucleophiles.

Derivatization at the Amino and Carbamate (B1207046) Functionalities

The presence of both a primary amino group and a Boc-protected amino group in this compound allows for selective derivatization at these sites, providing a means to introduce a wide array of functional groups and build more complex molecular architectures.

The free amino group in this compound is a nucleophilic site that readily reacts with activated carboxylic acids or their equivalents to form amide bonds. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and a base like DMAP (4-dimethylaminopyridine) can be employed for this transformation. nih.gov This method is amenable to a range of functionalized carboxylic acids. nih.gov Zirconium (IV) chloride has also been reported as a catalyst for the direct amidation of non-activated carboxylic acids with amines. orgsyn.org

Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives. A sustainable approach for the synthesis of ureas involves the reaction of isocyanates with amines in water, which can be chemoselective. organic-chemistry.org Alternatively, Boc-protected amines can be converted into isocyanate intermediates in situ, which then react with another amine to form a urea. nih.gov

Functional Group FormedReagentsKey FeaturesReference
AmideCarboxylic Acid, EDC, HOBt, DMAPEffective for electron-deficient amines and functionalized acids. nih.gov
AmideCarboxylic Acid, ZrCl4Direct coupling of non-activated acids. orgsyn.org
UreaIsocyanateCan be performed in water for a sustainable process. organic-chemistry.org
UreaBoc-protected amine (as isocyanate precursor), AmineIn situ generation of isocyanate. nih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com However, the carbamate functionality itself can also be a site for chemical modification.

Transcarbamation, the transfer of the carbamoyl (B1232498) group from one alcohol or amine to another, is a potential transformation. While direct transcarbamation of a tert-butyl carbamate can be challenging, a two-step process involving deprotection and subsequent reaction with a different chloroformate or isocyanate is a common strategy to achieve a similar outcome.

More directly, recent methodologies have been developed for the straightforward transformation of Boc-protected amines into other carbamates, thiocarbamates, and ureas using a strong base like lithium tert-butoxide. nih.gov This approach proceeds through an isocyanate intermediate generated from the Boc-protected amine. nih.gov This allows for the conversion of the tert-butyl carbamate into a different carbamate by reacting the in situ generated isocyanate with a desired alcohol.

TransformationReagents/ConditionsMechanism/Key FeatureReference
Conversion to other CarbamatesLithium tert-butoxide, AlcoholProceeds via an isocyanate intermediate. nih.gov
Conversion to ThiocarbamatesLithium tert-butoxide, ThiolProceeds via an isocyanate intermediate. nih.gov
Conversion to UreasLithium tert-butoxide, AmineProceeds via an isocyanate intermediate. nih.gov

Functionalization of the Cyclopropyl Ring System

Direct modification of the cyclopropyl ring in N-protected aminocyclopropane derivatives provides a powerful strategy for increasing molecular complexity. Methods such as C-H functionalization allow for the introduction of new functionalities onto the carbocyclic core, which can then be further elaborated.

A significant advancement in the functionalization of cyclopropanes is the direct conversion of C-H bonds into C-B bonds. beilstein-journals.org Iridium-catalyzed C-H borylation has emerged as a robust method for this transformation, demonstrating high selectivity for the methylene (B1212753) C-H bonds of the cyclopropane ring over methine or methyl C-H bonds. beilstein-journals.orgnih.govnih.gov

In the context of aminocyclopropane derivatives, the protecting group on the nitrogen atom can serve as a directing group, guiding the catalyst to specific C-H bonds and influencing the stereochemical outcome of the reaction. nih.govnih.gov Research has shown that simple imides can act as effective weakly coordinating directing groups for the iridium-catalyzed C(sp³)–H borylation of aminocyclopropanes. nih.govfu-berlin.de This reaction proceeds under mild conditions and can achieve high enantioselectivities (up to 99%) through the use of chiral bidentate boryl ligands. nih.govnih.govfu-berlin.de The process is believed to occur via a six-membered iridacycle intermediate, leading to a variety of chiral aminocyclopropyl boronates. nih.govbeilstein-journals.org

The choice of ligand is crucial for achieving high diastereoselectivity. For instance, using 2,9-dimethylphenanthroline (Me₂phen) as a ligand with an iridium catalyst results in high diastereoselectivity (97:3), an effect attributed to the steric hindrance near the metal center. nih.govnih.gov The resulting cyclopropylboronate esters are versatile synthetic intermediates, primed for a wide range of subsequent chemical transformations. beilstein-journals.orgnih.gov

Catalyst SystemDirecting GroupKey FeaturesSelectivityReference
[Ir(COD)OMe]₂ / 2,9-Me₂phenanthrolineNot specific (substrate control)Selective for methylene C-H bondsHigh diastereoselectivity (97:3) nih.gov, nih.gov
[IrCl(cod)]₂ / Chiral Bidentate Boryl LigandSuccinimideEnantioselective borylation of vicinal C(sp³)–H bondHigh enantioselectivity (up to 99% ee) nih.gov, researchgate.net
(η⁶-mes)IrBpin₃ / Phenanthroline derivativeNot specific (substrate control)Generates versatile cyclopropylboronate estersHigh diastereoselectivity beilstein-journals.org, nih.gov

The cyclopropylboronate esters generated from C-H borylation are highly valuable intermediates that can be converted into a diverse array of functional groups. nih.gov This two-step sequence of borylation followed by functionalization provides a powerful platform for the synthesis of polysubstituted aminocyclopropane derivatives.

C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a primary method for forming new carbon-carbon bonds from organoboron compounds. beilstein-journals.orgrsc.org Cyclopropylboronate esters, or their corresponding trifluoroborate salts and boronic acids, readily participate in palladium-catalyzed coupling with aryl and heteroaryl chlorides or bromides. nih.govwikipedia.org This transformation is a key strategy for installing aryl groups onto the cyclopropane ring, a common structural motif in pharmaceuticals. nih.govrsc.org The reaction generally tolerates a wide range of functional groups and proceeds with retention of stereochemistry at the cyclopropane carbon. beilstein-journals.org

C-O Bond Formation: The carbon-boron bond can be smoothly oxidized to a carbon-oxygen bond, providing access to cyclopropanols. beilstein-journals.orgnih.gov Standard oxidation conditions, such as treatment with an oxidant like sodium perborate (B1237305) or hydrogen peroxide under basic conditions, effectively convert cyclopropylboronate esters into the corresponding hydroxyl group. nih.govresearchgate.net This method offers a straightforward route to synthetically useful hydroxycyclopropylamine derivatives.

C-N Bond Formation: Further amination of the cyclopropyl ring can be achieved from the boronate esters. The Chan-Lam amination, an oxidative coupling of organoboron reagents with nitrogen-based nucleophiles, can be applied to cyclopropylboronic acids. nih.govnih.gov Additionally, amination of cyclopropylboronates can be accomplished using reagents like benzyl (B1604629) azide (B81097) with boron trichloride, yielding the corresponding amine derivative. nih.gov These methods allow for the synthesis of diaminocyclopropane (B1254724) structures.

TransformationReagents/ConditionsProduct Functional GroupReference
Suzuki-Miyaura CouplingPd catalyst, base, Aryl/Heteroaryl HalideAryl or Heteroaryl (C-C) nih.gov, beilstein-journals.org, nih.gov
OxidationH₂O₂, NaOH or NaBO₃Hydroxyl (C-O) nih.gov, researchgate.net
AminationCu(OAc)₂ (Chan-Lam) or BCl₃/BnN₃Amine (C-N) nih.gov, nih.gov
Conversion to Boronic AcidMethylboronic acid or KHF₂ then acidBoronic Acid (-B(OH)₂) nih.gov, beilstein-journals.org

Rearrangement Reactions Involving Aminocyclopropyl Moieties

The inherent ring strain of the cyclopropane ring makes it a participant in a variety of rearrangement reactions. When incorporated into specific molecular frameworks, aminocyclopropyl moieties can influence or direct the course of these transformations.

nih.govnih.gov-Sigmatropic rearrangements of cyclopropenylcarbinol derivatives have emerged as a powerful and stereoselective method for accessing alkylidene(aminocyclopropane) derivatives. nih.govnih.gov These reactions leverage the strained cyclopropene (B1174273) ring to drive a concerted rearrangement, often with excellent transfer of chirality. beilstein-journals.org

A prominent example is the Overman rearrangement of cyclopropenylcarbinyl trichloroacetimidates. nih.gov In this process, a cyclopropenylcarbinol is treated with trichloroacetonitrile (B146778) in the presence of a base, such as DBU, to form a trichloroacetimidate (B1259523) in situ. nih.gov This intermediate then undergoes a thermal nih.govnih.gov-sigmatropic rearrangement to furnish an alkylidene(trichloroacetamidocyclopropane). nih.govbeilstein-journals.org The trichloroacetamide (B1219227) group can then be hydrolyzed to reveal the primary amine.

A related transformation involves the nih.govnih.gov-sigmatropic rearrangement of cyclopropenylcarbinyl cyanates. nih.gov These cyanates are also generated in situ from the corresponding carbamates. The rearrangement yields alkylidene(isocyanatocyclopropanes), which are versatile intermediates that can be trapped with various nucleophiles in a one-pot manner to produce ureas, carbamates, or other amino derivatives. nih.gov

Both rearrangements are notable for their high efficiency and stereoselectivity. nih.gov The concerted, suprafacial nature of the rearrangement has been demonstrated by experiments showing complete chirality transfer from optically enriched cyclopropenylcarbinols to the resulting alkylidenecyclopropane products. beilstein-journals.org These methods provide a unique entry into a class of substituted aminocyclopropane compounds that would be challenging to access through other synthetic routes. nih.govnih.gov

Advanced Spectroscopic Characterization of this compound

The precise structural elucidation and stereochemical confirmation of chiral molecules are paramount in various fields of chemical and pharmaceutical research. For this compound, a compound featuring a stereochemically rich cyclopropane core, advanced spectroscopic techniques are indispensable. These methods provide detailed insights into the molecule's three-dimensional structure, connectivity, and enantiomeric purity.

Computational and Theoretical Studies on Aminocyclopropyl Carbamates

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) Studies on Reaction Pathways

No published Density Functional Theory (DFT) studies detailing the reaction pathways involving "tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate" were found. Such studies would theoretically investigate the mechanisms of its formation or subsequent reactions, providing insights into the electronic and energetic changes that occur.

Analysis of Transition State Geometries and Energies

Consequently, without DFT studies on its reaction pathways, there is no available analysis of transition state geometries and energies for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and mechanisms at a molecular level.

Prediction and Analysis of Stereoselectivity

Influence of Non-Covalent Interactions on Stereochemical Outcomes

There is no specific research available on how non-covalent interactions influence the stereochemical outcomes of reactions involving "this compound." Such studies would typically explore interactions like hydrogen bonding or van der Waals forces that can dictate the stereoselectivity of a reaction.

π-Facial Diastereoselection Modeling

No modeling studies on π-facial diastereoselection for this compound have been reported. This type of modeling is used to predict the stereochemical course of reactions where a reagent approaches a planar, prochiral π-system.

Conformational Energy Profiling and Molecular Dynamics Simulations

There are no published studies on the conformational energy profiling or molecular dynamics simulations of "this compound." Conformational analysis would reveal the most stable three-dimensional shapes of the molecule, while molecular dynamics simulations would provide insights into its dynamic behavior over time.

Electronic Structure and Bonding Analysis of the Cyclopropyl (B3062369) Ring

The unique chemical and physical properties of the cyclopropyl group in molecules like this compound are a direct consequence of its strained three-membered ring structure. Computational and theoretical studies provide significant insights into the electronic structure and bonding within this moiety, revealing details that are not readily accessible through experimental methods alone. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are pivotal in elucidating the nuanced electronic environment of the cyclopropyl ring.

The inherent ring strain in cyclopropane (B1198618), estimated to be around 27.6 kcal/mol, arises from significant deviations from the ideal sp3 bond angle of 109.5° to the constrained 60° angles of the equilateral triangle formed by the carbon atoms. masterorganicchemistry.com This angle strain necessitates a rehybridization of the carbon orbitals. The carbon-carbon bonds in the cyclopropane ring are often described as "bent" or "banana" bonds, where the inter-orbital angle is approximately 104°. dalalinstitute.com This model suggests that the electron density is concentrated outside the direct internuclear axis, leading to weaker C-C bonds (bond dissociation energy of about 65 kcal/mol compared to 80-85 kcal/mol for a typical C-C bond) and increased p-character in the C-C bonding orbitals. masterorganicchemistry.com

Substituents on the cyclopropane ring can significantly influence its electronic structure and geometry. Electron-withdrawing groups and electron-donating groups can alter the bond lengths within the ring. researchgate.net For instance, substituents can cause a shortening of the adjacent C-C bonds and a lengthening of the opposite C-C bond. researchgate.net This is a result of the substituent-induced charge redistribution within the sigma framework of the cyclopropane ring. researchgate.net

In the case of this compound, the presence of the amino and tert-butoxycarbonylamino substituents introduces electronic effects that modulate the properties of the cyclopropyl ring. The nitrogen atoms of these groups, with their lone pairs of electrons, can engage in electronic interactions with the ring.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to quantify these interactions. NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding/antibonding orbitals. This method allows for the investigation of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For a molecule like this compound, key NBO interactions would involve the lone pair orbitals of the nitrogen and oxygen atoms and the bonding and antibonding orbitals of the cyclopropyl ring. The delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the C-C bonds of the ring can contribute to the stabilization of the molecule. The magnitude of these interactions, quantified as the second-order perturbation energy (E(2)), provides a measure of their significance.

A hypothetical NBO analysis of this compound would likely reveal significant hyperconjugative interactions. The table below illustrates the types of donor-acceptor interactions that would be expected and their potential energetic contributions to the molecule's stability.

Donor NBO (Filled)Acceptor NBO (Empty)Estimated E(2) (kcal/mol)Description
N-H σ-bondC-C σ-antibond (ring)1-3Weak hyperconjugation from N-H bond to the ring.
C-H σ-bond (ring)C-N σ-antibond2-5Standard hyperconjugative stabilization.
N lone pairC-C σ-antibond (ring)5-10Delocalization of nitrogen lone pair into the strained ring bonds, indicating electronic communication.
O lone pair (carbonyl)N-C π-antibond (carbamate)30-60Strong resonance stabilization within the carbamate (B1207046) group.

Note: The E(2) values are hypothetical estimates based on typical values for similar interactions in related molecules and are intended for illustrative purposes.

Furthermore, the electrostatic potential surface of the molecule would be significantly influenced by the electronegative nitrogen and oxygen atoms of the carbamate and amino groups, creating regions of negative potential that are important for intermolecular interactions. The cyclopropyl ring itself, with its unique electronic nature, can also participate in non-covalent interactions.

Synthetic Applications of Tert Butyl N 1s,2s 2 Aminocyclopropyl Carbamate As Chiral Building Blocks and Chemical Scaffolds

Utilization in Asymmetric Synthesis of Complex Molecular Architectures

The unique stereochemical and conformational properties of tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate render it an excellent chiral synthon for the asymmetric synthesis of complex molecules. The cyclopropyl (B3062369) ring imparts a high degree of rigidity to the molecular framework, which can be advantageous in controlling the stereochemical outcome of subsequent reactions. The presence of both a protected amine (Boc-carbamate) and a free amine allows for selective functionalization, enabling its incorporation into a wide range of molecular structures.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the utility of similar chiral vicinal diaminoalkanes is well-established. For instance, analogous chiral 1,2-diamines derived from cyclopentane (B165970) and cyclohexane (B81311) have been successfully employed as scaffolds for chiral ligands in asymmetric catalysis and as key fragments in the synthesis of biologically active compounds. nih.govmedchemexpress.com The principles guiding the application of these analogues are directly transferable to the cyclopropyl derivative, highlighting its potential in the stereoselective synthesis of intricate molecular targets.

The synthetic utility of chiral cyclopropylamines is further demonstrated in the preparation of densely substituted cyclopropyl derivatives. mdpi.comku.edu These methods often involve nucleophilic substitution reactions where the inherent chirality of the cyclopropane (B1198618) ring directs the stereochemical outcome, leading to the formation of enantioenriched products.

Incorporation into Noncanonical Amino Acid Research

The development of novel amino acid analogues with constrained conformations is a significant area of research in peptide science and drug discovery. These noncanonical amino acids can induce specific secondary structures in peptides and proteins, leading to enhanced biological activity, stability, and selectivity.

Design and Synthesis of Constrained Amino Acid Analogs

This compound serves as an ideal starting material for the synthesis of conformationally constrained amino acid analogs. The cyclopropane ring acts as a rigid scaffold, restricting the rotational freedom of the amino acid backbone. This conformational rigidity is a desirable feature in the design of peptidomimetics and probes for studying protein-protein interactions.

The synthesis of such analogs typically involves the derivatization of the free amino group, followed by modification of the carbamate-protected amine. The resulting structures are valuable tools for exploring the structure-activity relationships of peptides and for developing novel therapeutic agents.

Application in Peptide Chemistry Research (Excluding Biological Evaluation)

In peptide chemistry, the incorporation of constrained amino acids can have a profound impact on the resulting peptide's structure and properties. The rigid cyclopropyl backbone of amino acids derived from this compound can be used to control the peptide's folding into specific conformations, such as β-turns or helical structures.

The synthesis of peptides incorporating these noncanonical residues generally follows standard solid-phase or solution-phase peptide synthesis protocols. The Boc-protecting group on the carbamate (B1207046) is readily cleaved under acidic conditions, allowing for peptide bond formation, while the other amine can be selectively acylated. The unique conformational constraints imposed by the cyclopropyl ring can be studied using various spectroscopic techniques, such as NMR and circular dichroism, to elucidate the structural impact on the peptide backbone. The use of Boc-protected amino acids in peptide synthesis is a well-established and versatile strategy.

Role in the Construction of Lead-Like Chemical Scaffolds for Chemical Diversification

In the realm of drug discovery, there is a constant need for novel molecular scaffolds that can be readily diversified to generate libraries of compounds for high-throughput screening. This compound is an attractive scaffold for the construction of such "lead-like" molecules. Its three-dimensional character, provided by the cyclopropane ring, is a desirable trait for improving selectivity and reducing off-target effects compared to flat, aromatic structures.

The two differentially protected amino groups allow for orthogonal chemical modifications, enabling the facile generation of diverse compound libraries. For example, the free amine can be acylated, alkylated, or used in reductive amination reactions, while the Boc-protected amine can be deprotected and subsequently functionalized. This versatility makes it a valuable tool for medicinal chemists seeking to explore new chemical space in the search for novel drug candidates. The utility of related carbamate-protected diamines as versatile building blocks in medicinal chemistry has been noted. nbinno.com

Precursor to Other Chiral Cyclopropylamine (B47189) Derivatives

This compound is a key intermediate for the preparation of a variety of other valuable chiral cyclopropylamine derivatives. The Boc protecting group can be easily removed under acidic conditions to yield the corresponding free diamine, which can then be used in a multitude of subsequent transformations.

For instance, the resulting (1S,2S)-1,2-diaminocyclopropane can be used as a chiral ligand in asymmetric catalysis or as a starting material for the synthesis of more complex chiral molecules. The synthesis of trans-2-substituted-cyclopropylamines from other precursors highlights the importance of this structural motif in pharmaceuticals and agrochemicals. chemrxiv.org The development of scalable synthetic routes to related chiral cyclopropylamines underscores the industrial relevance of this class of compounds. nih.gov

The ability to readily access both enantiomers of the diamine, starting from the corresponding enantiomerically pure carbamate, further enhances its utility as a versatile chiral building block. The preparation of various chiral amines and ethers from substituted cyclopropanes demonstrates the broad applicability of these intermediates. mdpi.comku.edu

Q & A

Q. Stereochemical Control :

  • Chiral HPLC or polarimetry validates enantiomeric excess (≥98% ee).
  • X-ray crystallography (using SHELX-97 for refinement) confirms absolute configuration .

Q. Resolution Strategies :

High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7 Å).

Multi-Software Validation : Cross-validate using SHELX (for small molecules) and ORTEP-III (for graphical representation) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ detects Boc group signals (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 215.2 m/z) confirms molecular weight .
  • IR Spectroscopy : N-H stretch (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : Boc group hydrolyzes rapidly (t₁/₂ < 1 hr in 1M HCl), releasing the free amine .
  • Basic Conditions : Stable in pH 7–9 but degrades in NaOH (>0.5M) via nucleophilic attack on the carbamate .

Q. Resolution Protocol :

Purification : Recrystallize from hexane/ethyl acetate (3:1).

Standardized Assay : Use DSC to measure melting point (mp = 112–114°C) and correlate with solubility .

Basic: What are the recommended storage conditions to prevent Boc deprotection?

Methodological Answer:

  • Temperature : Store at –20°C in sealed vials under argon .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis .

Advanced: How can the compound serve as a chiral building block in antiviral drug synthesis?

Methodological Answer:

  • Application : Intermediate in protease inhibitors (e.g., Atazanavir analogs) .
  • Functionalization : Introduce substituents via Suzuki-Miyaura coupling on the cyclopropane ring .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate

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